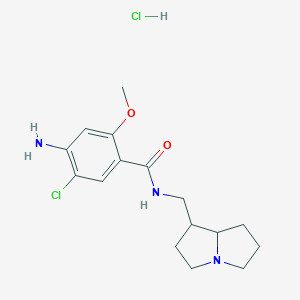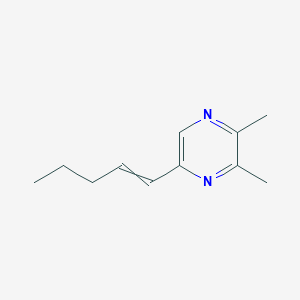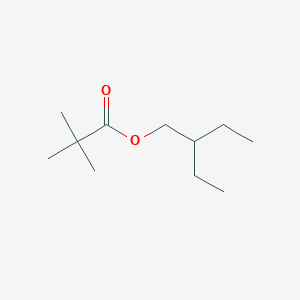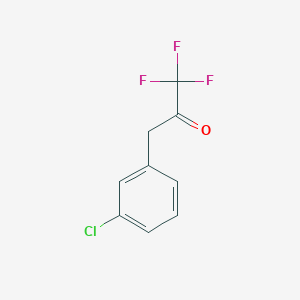
3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
NMR Studies and Chemical Reactions
3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone has been studied using NMR spectroscopy to understand its enolization process. Warren et al. (1971) used NMR to investigate the equilibrium mixture of 1- p -chlorophenyl-1-hydroxy-2-propanone, revealing components like 3,6-bis( p - chlorophenyl) - 1,4 - dimethyl - 2,5,7 - trioxabicyclo - [2,2,1]-heptane (Warren et al., 1971).
Use in Synthesis
This compound is also significant in the synthesis of complex organic molecules. Dischino et al. (2003) explored its role in the synthesis of carbon‐14 labeled compounds, useful in radioactive tracing (Dischino et al., 2003).
Application in Chiral Synthesis
Choi et al. (2010) utilized 3-chloro-1-phenyl-1-propanone, a related compound, in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, showcasing its importance in producing chiral intermediates for antidepressant drugs (Choi et al., 2010).
Inclusion Compounds and Chromatography
The compound's derivatives have been investigated in inclusion compounds and chromatography. Jin et al. (2019) studied the influence of chlorine substituents in chiral separation using countercurrent chromatography, highlighting the unique properties of 3-chlorophenyl derivatives in chiral separation processes (Jin et al., 2019).
Polymorphic Forms in Pharmaceutical Compounds
Vogt et al. (2013) characterized two polymorphic forms of a related pharmaceutical compound, demonstrating the importance of structural studies in the development of pharmaceuticals (Vogt et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone is the mitochondrial oxidative phosphorylation system . This compound, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a chemical inhibitor of oxidative phosphorylation . It acts as a nitrile, hydrazone, and protonophore .
Mode of Action
CCCP acts essentially as an ionophore , altering the permeability of the mitochondrial inner membrane to protons . This action results in the dissipation of the proton gradient across the inner mitochondrial membrane . It reduces the ability of ATP synthase to function optimally, thereby inhibiting the process of oxidative phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by CCCP is the electron transport chain involved in oxidative phosphorylation . By uncoupling the proton gradient, CCCP disrupts the normal activity of electron carriers in this pathway . This disruption can lead to a decrease in ATP production and an increase in reactive oxygen species, potentially leading to cellular stress and damage .
Pharmacokinetics
It is known that the compound can readily cross cell membranes due to its lipophilic nature This allows it to directly interact with the mitochondria within cells
Result of Action
The primary result of CCCP’s action is the disruption of cellular energy production . By inhibiting oxidative phosphorylation, CCCP can lead to a decrease in ATP production, which can have wide-ranging effects on cellular functions . In general, CCCP causes the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVHCMRAEYZKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568440 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139521-25-8 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
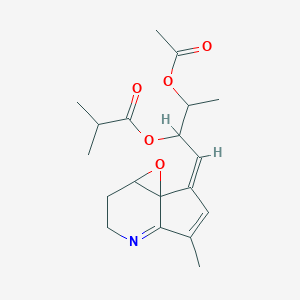
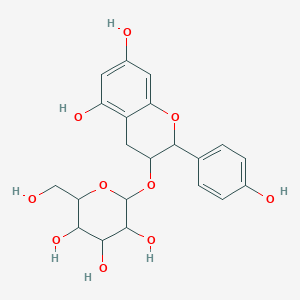
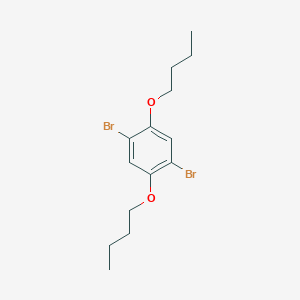


![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
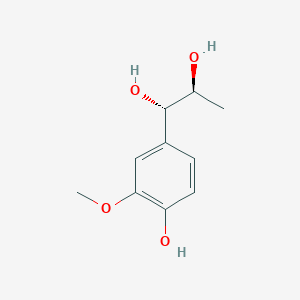
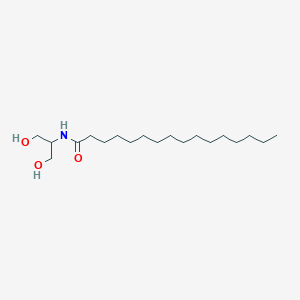
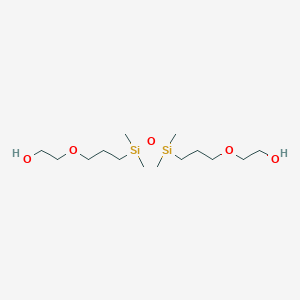
![ACETAMIDE,N-[4-(HYDROXYMETHYL)-1-METHYL-PIPERIDIN-4-YL]-](/img/structure/B137553.png)
